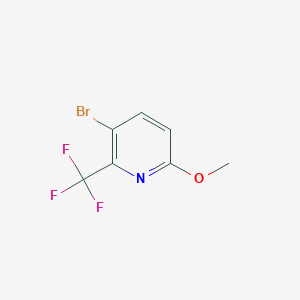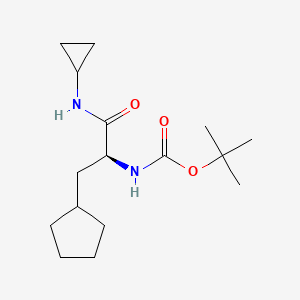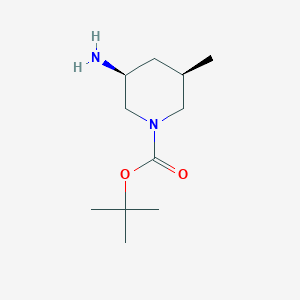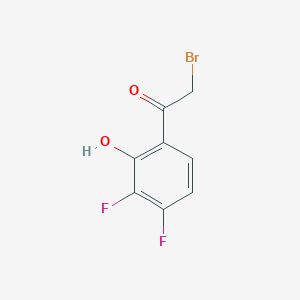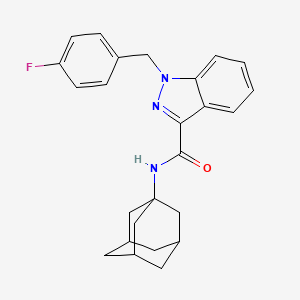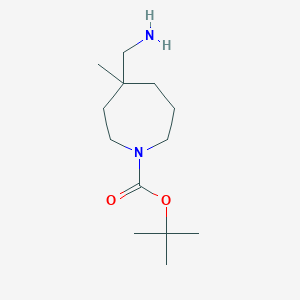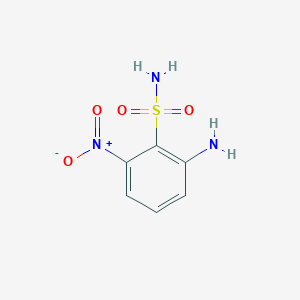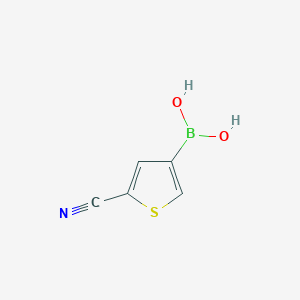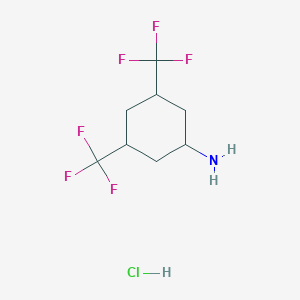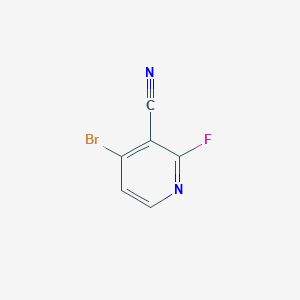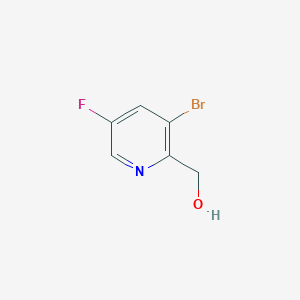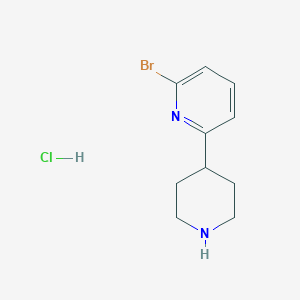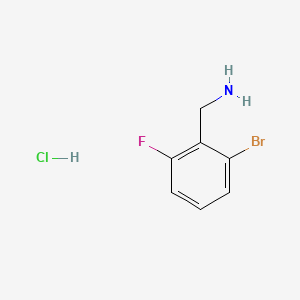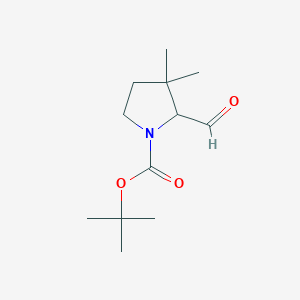![molecular formula C18H20O2 B1381810 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1451206-48-6](/img/structure/B1381810.png)
4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid
描述
4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a butyl group at the 4’ position, a methyl group at the 3 position, and a carboxylic acid group at the 4 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in different scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Substituents: The butyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions. For example, butyl chloride and methyl chloride can be used as alkylating agents in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the biphenyl derivative reacts with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of 4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale batch or continuous processes. The key steps include:
Catalytic Coupling: Using a palladium-catalyzed Suzuki coupling reaction to form the biphenyl core.
Alkylation: Employing Friedel-Crafts alkylation to introduce the butyl and methyl groups.
Carboxylation: Utilizing a carboxylation reaction to introduce the carboxylic acid group.
化学反应分析
Types of Reactions
4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of nitro, sulfonyl, or other functional groups.
科学研究应用
4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity. The biphenyl core provides stability and rigidity, allowing the compound to interact with various enzymes and receptors.
相似化合物的比较
Similar Compounds
4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid: Lacks the methyl group at the 3 position.
3-Methyl-[1,1’-biphenyl]-4-carboxylic acid: Lacks the butyl group at the 4’ position.
4’-Butyl-3-methyl-[1,1’-biphenyl]: Lacks the carboxylic acid group.
Uniqueness
4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and physical properties
属性
IUPAC Name |
4-(4-butylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-4-5-14-6-8-15(9-7-14)16-10-11-17(18(19)20)13(2)12-16/h6-12H,3-5H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALFCZHTBMPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


